An In-depth Technical Guide to the Chemical Properties of Methyl 2-methyl-3-nitrobenzoate
An In-depth Technical Guide to the Chemical Properties of Methyl 2-methyl-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety considerations for Methyl 2-methyl-3-nitrobenzoate (CAS No: 59382-59-1). This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. All quantitative data is presented in tabular format for clarity, and key experimental protocols are described in detail. Visual diagrams are provided to illustrate experimental workflows and logical relationships.
Chemical and Physical Properties
Methyl 2-methyl-3-nitrobenzoate is a nitroaromatic compound with the molecular formula C9H9NO4.[1] It presents as a light yellow or white to brown crystalline solid.[1][2][3] It is sparingly soluble in water but demonstrates solubility in organic solvents like ethanol, methanol, acetone, and chloroform.[1]
Table 1: Physicochemical Properties of Methyl 2-methyl-3-nitrobenzoate
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-methyl-3-nitrobenzoate | [4] |
| Synonyms | Methyl 3-nitro-o-toluate, 2-Methyl-3-nitrobenzoic acid methyl ester | [1][3][5] |
| CAS Number | 59382-59-1 | [1][4] |
| Molecular Formula | C9H9NO4 | [1][2][4] |
| Molecular Weight | 195.17 g/mol | [1][4] |
| Appearance | Yellow crystalline powder / Light yellow solid / White to Brown powder to crystal | [1][2][3] |
| Melting Point | 62-65 °C | [2][5] |
| Boiling Point | 320 °C at 760 mmHg | [1] |
| Density | 1.34 g/cm³ | [1] |
| InChI | 1S/C9H9NO4/c1-6-7(9(11)14-2)4-3-5-8(6)10(12)13/h3-5H,1-2H3 | [4] |
| InChIKey | CRZGFIMLHZTLGT-UHFFFAOYSA-N | [4] |
| SMILES | CC1=C(C=CC=C1--INVALID-LINK--[O-])C(=O)OC | [4] |
Spectroscopic Data
While detailed spectral data is not extensively available in the provided search results, a Mass Spectrum (GC) is noted to be available for Methyl 2-methyl-3-nitrobenzoate.[6] For related compounds like Methyl 3-nitrobenzoate, both 1H NMR and 13C NMR data are used to confirm its structure after synthesis, indicating the utility of these techniques for characterizing the title compound.[7]
Synthesis and Experimental Protocols
Methyl 2-methyl-3-nitrobenzoate is primarily synthesized from its corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid. The synthesis of this precursor and its subsequent esterification are detailed below.
Synthesis of 2-Methyl-3-nitrobenzoic Acid
This precursor can be synthesized via the oxidation of 3-nitro-o-xylene.[8]
Experimental Protocol:
-
To a 500 mL three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene, 0.1211 g (0.0007 mol) of manganese acetate, and 0.0249 g (0.0001 mol) of cobalt acetate.[8]
-
Add 76 g (0.66 mol) of n-hexanoic acid to the flask.[8]
-
Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise to the mixture.[8]
-
Gradually raise the temperature to 60°C and maintain the reaction for 12 hours. Monitor the reaction's progress using HPLC.[8]
-
Once the concentration of the starting material (3-nitro-o-xylene) is below 2%, add 34 g (0.85 mol) of aqueous sodium hydroxide solution and separate the layers.[8]
-
Adjust the pH of the aqueous layer to 2 using 32.8 g (0.90 mol) of hydrochloric acid.[8]
-
Collect the resulting precipitate by suction filtration to yield 2-methyl-3-nitrobenzoic acid (20.78 g, 87% yield).[8]
Synthesis of Methyl 2-methyl-3-nitrobenzoate
The esterification of 2-methyl-3-nitrobenzoic acid is a common method for producing the title compound. One method involves the use of thionyl chloride and methanol.[9]
Experimental Protocol:
-
Add 253 mL of thionyl chloride dropwise to 3 L of methanol while maintaining the temperature between 0-10°C.[9]
-
Allow the temperature to rise to 20°C towards the end of the addition.[9]
-
Add 500 g of solid 2-methyl-3-nitrobenzoic acid in one portion.[9]
-
Heat the reaction mixture to reflux and maintain it overnight.[9]
-
Distill the mixture until the pot temperature reaches 73°C.[9]
-
After cooling to 60°C, introduce 685 mL of water dropwise.[9]
-
Cool the mixture to 20°C and adjust the pH to 7 by adding 26 mL of water and 125 mL of 80% NaOH.[9]
-
Collect the product by filtration, wash it with 3x100 mL of water, and air dry it overnight. This process yields 503.5 g (93.5%) of Methyl 2-nitro-3-methylbenzoate with a melting point of 72°C.[9]
Caption: Synthesis workflow for Methyl 2-methyl-3-nitrobenzoate.
Reactivity and Applications
Methyl 2-methyl-3-nitrobenzoate serves as a versatile intermediate in organic synthesis.[1] Its nitroaromatic nature allows for a variety of chemical transformations.
-
Intermediate for Agrochemicals and Pharmaceuticals: It can be used to prepare 2-methyl-3-nitrobenzoic acid, a building block for agrochemicals and pharmaceuticals.[1]
-
Reagent in Organic Reactions: The compound is utilized as a reagent in reactions such as nitration, reduction, and coupling. It can undergo electrophilic aromatic substitution to introduce additional functional groups.[1]
-
Synthesis of Heterocyclic Compounds: It is a key starting material in the synthesis of various complex molecules, including:
-
Bromination Reactions: It can be brominated using agents like N-bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin in the presence of a radical initiator like AIBN to form Methyl 2-(bromomethyl)-3-nitrobenzoate, a crucial intermediate in the synthesis of lenalidomide.[11]
Caption: Logical relationships of Methyl 2-methyl-3-nitrobenzoate.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 2-methyl-3-nitrobenzoate may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
Table 2: Safety and Handling Information
| Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure. A dust mask (type N95) is also recommended. | [2] |
| Handling | Handle in a dry, cool, and well-ventilated place. Avoid contact with skin, eyes, or clothing. Avoid ingestion, inhalation, and dust formation. | [2][12] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Storage class code is 11 (Combustible Solids). | [2] |
| Incompatibilities | Strong oxidizing agents. | [2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). | [2] |
| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. | [2] |
| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. | [2] |
| First Aid (Inhalation) | Remove to fresh air. | [2] |
| First Aid (Ingestion) | Clean mouth with water and drink plenty of water afterwards. | [2] |
Conclusion
Methyl 2-methyl-3-nitrobenzoate is a key chemical intermediate with well-defined physical properties. Its utility in the synthesis of pharmaceuticals, agrochemicals, and various heterocyclic compounds underscores its importance in organic chemistry. The synthetic routes are well-established, providing high yields. Proper safety and handling procedures are crucial when working with this compound due to its potential as a skin, eye, and respiratory irritant. This guide provides a foundational resource for professionals utilizing Methyl 2-methyl-3-nitrobenzoate in their research and development activities.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 2-Methyl-3-nitrobenzoate | 59382-59-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Methyl 2-methyl-3-nitrobenzoate | C9H9NO4 | CID 601165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-メチル-3-ニトロ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. aiinmr.com [aiinmr.com]
- 8. 2-Methyl-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. H60242.14 [thermofisher.com]
- 11. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 12. aksci.com [aksci.com]
